cyclosporin A - 59865-13-3

cyclosporin A

Catalog Number: EVT-242573
CAS Number: 59865-13-3
Molecular Formula: C62H111N11O12
Molecular Weight: 1202.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cyclosporin A is a cyclic undecapeptide [], meaning it consists of eleven amino acids joined in a ring. It is classified as a calcineurin inhibitor [] and is produced by the fungus Tolypocladium inflatum []. Cyclosporin A plays a critical role in scientific research, particularly in understanding cellular processes and developing models for immunological studies.

Future Directions
  • Targeted delivery systems: Enhancing the delivery of cyclosporin A specifically to the site of action could improve efficacy and minimize side effects. Research into novel drug delivery systems, such as nanoparticles [], is crucial.

Cyclosporin B

Compound Description: Cyclosporin B is a cyclic undecapeptide, structurally similar to cyclosporin A, that acts as an immunosuppressant by inhibiting calcineurin activity . It also exhibits antifungal properties .

Cyclosporin C

Compound Description: Cyclosporin C, a cyclic undecapeptide, is another structural analog of cyclosporin A with immunosuppressive activity due to its calcineurin inhibitory properties . It also exhibits antifungal properties .

Relevance: Cyclosporin C is closely related to cyclosporin A, differing only in the amino acid at position 2 . While both compounds demonstrate immunosuppressive activity, cyclosporin C's lower potency compared to cyclosporin A limits its clinical use.

Cyclosporin D

Compound Description: Cyclosporin D is a cyclic undecapeptide and a structural analog of cyclosporin A with immunosuppressive activity . Like cyclosporin A, it inhibits calcineurin, but with lower potency .

Cyclosporin E

Compound Description: Cyclosporin E is a cyclic undecapeptide and a structural analog of cyclosporin A. It differs from cyclosporin A by the absence of a methyl group on the nitrogen atom of the amino acid at position 1 .

Relevance: Cyclosporin E is a N-demethylated congener of cyclosporin A . Its immunosuppressive activity and potency relative to cyclosporin A require further investigation.

Cyclosporin F

Compound Description: Cyclosporin F, also known as deoxycyclosporin A, is a cyclic undecapeptide closely related to cyclosporin A . It differs from cyclosporin A by the absence of an oxygen atom on the β-carbon atom of the amino acid at position 8.

Relevance: Cyclosporin F is a deoxy derivative of cyclosporin A . The impact of this structural change on its immunosuppressive activity and potency compared to cyclosporin A needs further research.

Cyclosporin G

Compound Description: Cyclosporin G is a cyclic undecapeptide that acts as an immunosuppressant through calcineurin inhibition . It also exhibits antifungal properties .

Cyclosporin H

Compound Description: Cyclosporin H is a cyclic undecapeptide and an epimer of cyclosporin A, differing in the configuration of the amino acid at position 11 .

Relevance: Cyclosporin H is an epimeric form of cyclosporin A, containing N-methyl-D-valine at position 11 instead of N-methyl-L-valine . The influence of this change on its immunosuppressive activity and potency compared to cyclosporin A remains to be fully elucidated.

Cyclosporin I

Compound Description: Cyclosporin I is a cyclic undecapeptide and a structural analog of cyclosporin A . It differs from cyclosporin D by the absence of a methyl group on the nitrogen atom of the amino acid at position 1.

Relevance: As a N-demethylated congener of cyclosporin D, cyclosporin I's immunosuppressive activity and potency relative to cyclosporin A necessitate further investigation .

Tacrolimus (FK506)

Compound Description: Tacrolimus is a macrolide immunosuppressant that binds to FK506-binding protein (FKBP12), forming a complex that inhibits calcineurin activity . This mechanism suppresses T-cell activation and interleukin-2 production.

Fluorescent Cyclosporin Analogue

Compound Description: This synthetic analogue of cyclosporin A contains a fluorescent tag, enabling its visualization and tracking within cells and tissues . It retains the ability to bind to P-glycoprotein, a multidrug efflux transporter.

Relevance: The fluorescent cyclosporin analogue serves as a valuable tool to study the transport mechanisms of cyclosporin A, specifically its interaction with P-glycoprotein, and how it influences the drug's pharmacokinetic properties .

Overview

Cyclosporin A is a cyclic polypeptide that was first discovered in the 1970s as a product of the fungus Tolypocladium inflatum. It is primarily recognized for its immunosuppressive properties, making it a critical component in organ transplantation and autoimmune disease management. Cyclosporin A acts by inhibiting T-cell activation, thereby preventing the immune system from rejecting transplanted organs.

Source

The primary source of cyclosporin A is the fungus Tolypocladium inflatum, which produces this compound as a secondary metabolite. The fermentation of this fungus in controlled laboratory environments has been optimized to enhance yield and purity. Recent studies have also explored using agro-industrial waste as a substrate for fermentation, demonstrating a sustainable approach to cyclosporin A production .

Classification

Cyclosporin A belongs to the class of compounds known as cyclic undecapeptides. It consists of 11 amino acids, with several N-methylated residues contributing to its unique structure and biological activity. Its classification can be further detailed as follows:

  • Chemical Class: Cyclic peptides
  • Molecular Formula: C₆₅H₈₁N₁₁O₁₂
  • Molecular Weight: Approximately 1202.6 g/mol
Synthesis Analysis

Methods

The synthesis of cyclosporin A can be achieved through two primary methodologies: biosynthesis via fermentation and chemical synthesis.

  1. Biosynthesis: This method involves cultivating Tolypocladium inflatum under specific conditions to maximize cyclosporin A production. The fermentation process typically includes:
    • Cultivation in nutrient-rich media.
    • Extraction using solvents like ethyl acetate.
    • Purification through techniques such as high-performance liquid chromatography (HPLC) and fast protein liquid chromatography (FPLC) .
  2. Chemical Synthesis: Recent advances have explored total synthesis routes involving microwave-mediated reactions and isonitrile couplings to form the complex structure of cyclosporin A. This method allows for greater control over the synthesis process but is often more complex than biosynthetic methods .

Technical Details

In biosynthetic methods, after fermentation, the extraction process involves mixing the culture with organic solvents, followed by centrifugation and purification steps to isolate cyclosporin A in high purity . In chemical synthesis, various coupling reactions are employed to construct the peptide backbone systematically.

Molecular Structure Analysis

Structure

Cyclosporin A's structure is characterized by a cyclic arrangement of amino acids with several N-methyl groups that contribute to its conformational stability. The cyclic nature enhances its bioactivity by allowing specific interactions with target proteins.

Data

  • Structural Formula: The structure can be represented as follows:
C65H81N11O12\text{C}_{65}\text{H}_{81}\text{N}_{11}\text{O}_{12}
  • Nuclear Magnetic Resonance Spectroscopy: Techniques such as nuclear magnetic resonance spectroscopy have been utilized to confirm the structural integrity of cyclosporin A during purification processes .
Chemical Reactions Analysis

Cyclosporin A undergoes various chemical reactions, particularly in its biosynthetic pathway where it is assembled through multiple enzymatic steps catalyzed by cyclosporin synthetase. This enzyme facilitates over 40 reaction steps, including:

  • Activation of amino acids.
  • Formation of peptide bonds.
  • Specific N-methylation reactions which are crucial for its final structure .

These reactions highlight the complexity and precision required in both natural biosynthesis and synthetic approaches.

Mechanism of Action

Cyclosporin A exerts its immunosuppressive effects primarily by inhibiting calcineurin, a calcium-dependent phosphatase involved in T-cell activation. The mechanism can be summarized as follows:

  1. Binding: Cyclosporin A binds to cyclophilin, a cytosolic protein.
  2. Inhibition: The cyclosporin A-cyclophilin complex inhibits calcineurin activity.
  3. Effect on T-cells: This inhibition prevents dephosphorylation of nuclear factor of activated T-cells (NFAT), thereby blocking the transcription of interleukin-2 and other cytokines essential for T-cell activation.

This mechanism underscores its importance in preventing organ transplant rejection and treating autoimmune disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cyclosporin A is typically presented as a white to off-white powder.
  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Cyclosporin A is stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: The melting point ranges around 100–105 °C.

Relevant analytical methods such as HPLC are employed to assess purity and concentration during production processes .

Applications

Cyclosporin A has significant applications in various fields:

  1. Medical Uses:
    • Primarily used as an immunosuppressant in organ transplantation (e.g., kidney, liver).
    • Treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis.
  2. Research Applications:
    • Used extensively in cellular biology to study T-cell signaling pathways.
    • Investigated for potential therapeutic uses beyond immunosuppression, including neuroprotection and anti-inflammatory effects.
  3. Agricultural Uses:
    • Research into its potential use as a biopesticide due to its antifungal properties .

Properties

CAS Number

59865-13-3

Product Name

cyclosporin A

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1S,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Molecular Formula

C62H111N11O12

Molecular Weight

1202.6 g/mol

InChI

InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52+/m1/s1

InChI Key

PMATZTZNYRCHOR-NSJDOISKSA-N

SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Solubility

Slightly soluble (NTP, 1992)
Slightly soluble in water and saturated hydrocarbons; very soluble in methanol, acetone, and diethyl ether
Sol in chloroform

Synonyms

Ciclosporin
CsA Neoral
CsA-Neoral
CsANeoral
CyA NOF
CyA-NOF
Cyclosporin
Cyclosporin A
Cyclosporine
Cyclosporine A
Neoral
OL 27 400
OL 27-400
OL 27400
Sandimmun
Sandimmun Neoral
Sandimmune

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.